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Compound of Interest

Compound Name: 2-Phenylbenzofuran-4-OL

Cat. No.: B15243649

Spectroscopic Profile of 2-Phenylbenzofuran-4-
ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound
2-Phenylbenzofuran-4-ol, a molecule of interest in medicinal chemistry and materials science.
This document compiles available spectroscopic information, including Nuclear Magnetic
Resonance (NMR) and Mass Spectrometry (MS) data, to facilitate its identification,
characterization, and application in research and development. For comparative purposes,
data for the parent compound, 2-phenylbenzofuran, is also presented.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for 2-
Phenylbenzofuran-4-ol and the related compound 2-phenylbenzofuran.

Table 1: *H NMR Spectroscopic Data for 2-Phenylbenzofuran-4-ol
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. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz

10.03 S - 1H OH
7.88 dd 83,11 2H Ar-H
7.48 m - 2H Ar-H
7.41 d 0.8 1H Ar-H
7.38 m - 1H Ar-H
7.11 t - 1H Ar-H

Solvent: DMSO-d6, Spectrometer Frequency: 600 MHz

Table 2: 1H NMR Spectroscopic Data for 2-Phenylbenzofuran[1]

. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz

7.92-7.90 m - 2H Ar-H
7.62-7.61 m - 1H Ar-H
7.57-7.55 m - 1H Ar-H
7.50-7.46 m - 2H Ar-H
7.40-7.37 m - 1H Ar-H
7.30-7.24 m - 2H Ar-H
7.06 d 0.7 1H Furan-H

Solvent: CDCls, Spectrometer Frequency: 400 MHz[1]

Table 3: 13C NMR Spectroscopic Data for 2-Phenylbenzofuran[1]
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Chemical Shift (6) ppm

155.9

154.9

130.5

129.2

128.8

128.6

125.0

124.3

122.9

120.9

111.2

101.3

Solvent: CDCIs, Spectrometer Frequency: 100 MHZz[1]

Table 4: Mass Spectrometry Data for 2-Phenylbenzofuran

mlz lon

217.6 [M+Na]*

lonization Method: Not specified, reported as [M+Na]*

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical
techniques. The following are generalized experimental protocols based on the available
literature.[2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: *H and 3C NMR spectra were recorded on a Bruker AM-600 spectrometer.

Sample Preparation: A few milligrams of the analyte (2-Phenylbenzofuran-4-ol or 2-
phenylbenzofuran) were dissolved in an appropriate deuterated solvent (e.g., DMSO-d6 or
CDCIls). Tetramethylsilane (TMS) was used as an internal standard for chemical shift
referencing (0.00 ppm).

Data Acquisition:

e 1H NMR: The spectra were acquired at a frequency of 600 MHz (or 400 MHz for 2-
phenylbenzofuran). Standard acquisition parameters were used, including a sufficient
number of scans to obtain a good signal-to-noise ratio.

e 13C NMR: The spectra were acquired at a frequency of 150 MHz (or 100 MHz for 2-
phenylbenzofuran) with proton decoupling.

Data Processing: The raw data were processed using appropriate software. This included
Fourier transformation, phase correction, baseline correction, and referencing to the internal
standard. Chemical shifts are reported in parts per million (ppm), and coupling constants (J) are
given in Hertz (Hz).

Mass Spectrometry (MS)

Instrumentation: Mass spectra were obtained using an Agilent Trap VL LC/MS spectrometer.

Sample Introduction: The sample was introduced into the mass spectrometer, likely after
separation by liquid chromatography (LC) to ensure purity.

lonization: The method of ionization was likely electrospray ionization (ESI) or a similar soft
ionization technique, as indicated by the observation of a sodium adduct ([M+Na]*).

Data Analysis: The mass-to-charge ratio (m/z) of the resulting ions was measured. The data
was analyzed to determine the molecular weight of the compound and to infer its elemental
composition.
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Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing
spectroscopic data for a chemical compound.

NMR Spectroscopy Process NMR Data

A4

Compound Synthesis & Purification
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Synthesis of ~ Purification ; q
2-Phenylbenzofuran-4-ol "1 (e.g., Chromatography) w‘ w & Interpretation

Mass Spectrometry Process MS Data

> Structure Elucidation
(MS) (m/z, Fragmentation) & Verification

Click to download full resolution via product page

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a
chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. ORGANIC SPECTROSCOPY INTERNATIONAL: 2-phenylbenzofuran
[orgspectroscopyint.blogspot.com]

e 2. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-
Alzheimer’s disease agents - PMC [pmc.ncbi.nim.nih.gov]

» To cite this document: BenchChem. [Spectroscopic data for 2-Phenylbenzofuran-4-OL (1H
NMR, 13C NMR, MS)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15243649#spectroscopic-data-for-2-
phenylbenzofuran-4-ol-1h-nmr-13c-nmr-ms]

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b15243649?utm_src=pdf-body-img
https://www.benchchem.com/product/b15243649?utm_src=pdf-custom-synthesis
https://orgspectroscopyint.blogspot.com/2016/07/2-phenylbenzofuran.html
https://orgspectroscopyint.blogspot.com/2016/07/2-phenylbenzofuran.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8765280/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8765280/
https://www.benchchem.com/product/b15243649#spectroscopic-data-for-2-phenylbenzofuran-4-ol-1h-nmr-13c-nmr-ms
https://www.benchchem.com/product/b15243649#spectroscopic-data-for-2-phenylbenzofuran-4-ol-1h-nmr-13c-nmr-ms
https://www.benchchem.com/product/b15243649#spectroscopic-data-for-2-phenylbenzofuran-4-ol-1h-nmr-13c-nmr-ms
https://www.benchchem.com/product/b15243649#spectroscopic-data-for-2-phenylbenzofuran-4-ol-1h-nmr-13c-nmr-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15243649?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15243649?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15243649?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

